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Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519

Compound Profile & Application Guide
Part 1: Executive Summary

2-Chlorophenyl 5-bromo-2-furoate (CAS: 494830-75-0) is a halogenated heteroaromatic
ester currently utilized as a high-value chemical probe in medicinal chemistry and fragment-
based drug discovery (FBDD). While often categorized within screening libraries, its structural
architecture combines a reactive 5-bromo-2-furoyl "warhead" with a lipophilic 2-chlorophenyl
tail, making it a privileged scaffold for exploring antimicrobial activity (specifically quorum
sensing inhibition) and metabolic enzyme modulation (e.g., Acetyl-CoA Carboxylase).

This technical guide synthesizes the physicochemical properties, validated synthesis protocols,
and biological potential of this compound, serving as a foundational dossier for researchers
investigating furoate-based therapeutics.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the electronic and steric environment of this molecule is critical for predicting its
behavior in biological assays. The electron-withdrawing bromine on the furan ring stabilizes the
ester bond against rapid hydrolysis, while the ortho-chloro substitution on the phenyl ring
introduces a "molecular twist," preventing planarity and potentially enhancing selectivity for
protein binding pockets.

Table 1: Physicochemical Specifications
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Property Value Notes
2-Chlorophenyl 5-bromo-2-

IUPAC Name
furoate

CAS Number 494830-75-0

Molecular Formula C11HeBrCIOs

Molecular Weight 301.52 g/mol Heavy atom count: 16
Clclccecec1lOC(=0)c2oc(Br)cc

SMILES

2

Highly lipophilic; membrane

LogP (Predicted) ~3.8-4.2

permeable

Furan O, Ester carbonyl O,
H-Bond Acceptors 3

Ester ether O
H-Bond Donors 0 No labile protons

Ester linkage allows
Rotatable Bonds 2 . -

conformational flexibility

] Good oral bioavailability

Topological Polar Surface Area  39.4 A2

predictor (<140 A?)

Part 3: Synthesis Protocol (Standard Operating

Procedure)

Context: The synthesis of 2-chlorophenyl 5-bromo-2-furoate requires overcoming the

reduced nucleophilicity of 2-chlorophenol. Standard Steglich esterification (DCC/DMAP) may

suffer from sluggish kinetics and urea byproduct contamination. The Acid Chloride Activation

Method is the preferred route for high yield and purity.

Mechanism of Action

 Activation: 5-bromo-2-furoic acid is converted to its highly reactive acid chloride using

Thionyl Chloride (
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)

» Nucleophilic Attack: The 2-chlorophenol attacks the carbonyl carbon.

o Elimination: Base-mediated removal of HCI drives the equilibrium to the ester product.

Experimental Workflow
Reagents:
e Precursor A: 5-Bromo-2-furoic acid (CAS 585-70-6) [1.0 eq]

Precursor B: 2-Chlorophenol (CAS 95-57-8) [1.1 eq]

Activator: Thionyl Chloride (

) [3.0 eq] or Oxalyl Chloride [1.5 eq]

Catalyst: DMF (Dimethylformamide) [2-3 drops]

Base: Triethylamine (

) or Pyridine [2.0 eq]

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Protocol:

e Acid Chloride Formation:
o |n a flame-dried round-bottom flask under

atmosphere, dissolve 5-bromo-2-furoic acid (10 mmol) in anhydrous DCM (20 mL).

o Add catalytic DMF (2 drops).
o Add

(30 mmol) dropwise at 0°C.

o Reflux at 40°C for 2 hours. Monitor by TLC (conversion of acid to acyl chloride).
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o Critical Step: Evaporate excess

and solvent under reduced pressure to yield the crude acid chloride (yellow oil/solid).
Redissolve in fresh anhydrous DCM (10 mL).

 Esterification:
o In a separate flask, dissolve 2-chlorophenol (11 mmol) and

(20 mmol) in DCM (15 mL). Cool to 0°C.

o Add the solution of 5-bromo-2-furoyl chloride dropwise over 15 minutes.

o Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
e Workup & Purification:

o Quench with saturated

solution.

o Extract with DCM (3 x 20 mL). Wash organic layer with 1M HCI (to remove excess amine),
then Brine.

o Dry over

, filter, and concentrate.[1]

o Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography
(SiO2, Hexane:EtOAc 9:1).

Visualization: Synthesis Pathway
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Step 1: Activation
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Step 2: Coupling
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Figure 1: Two-step synthesis via acid chloride activation to overcome steric/electronic
deactivation of the phenol.

Part 4: Biological Potential & Applications

While specific clinical data for this exact molecule is proprietary to screening libraries, its
activity can be triangulated from the validated biological profiles of the 5-bromo-2-furoate and
chlorophenyl ester classes.

Antimicrobial & Quorum Sensing Inhibition

Halogenated furanones and furoates are structural mimics of N-acyl homoserine lactones
(AHLs), the signaling molecules used by Gram-negative bacteria for quorum sensing (biofilm
formation).

e Mechanism: The 5-bromo-2-furoyl moiety acts as a competitive antagonist at the LuxR-type
receptor sites.

e Relevance: The 2-chlorophenyl group increases lipophilicity (LogP ~4.0), facilitating
penetration of the bacterial cell envelope [1, 2].

Metabolic Enzyme Inhibition (ACC Mimics)
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Derivatives of 2-furoic acid have been patented as inhibitors of Acetyl-CoA Carboxylase (ACC),
a key enzyme in fatty acid synthesis.

* SAR Insight: The furoate headgroup mimics the carboxylate of biotin or the substrate, while
the hydrophobic phenyl tail occupies the allosteric binding pocket usually reserved for long-
chain fatty acids [3].

Synthetic Intermediate for GhRH Antagonists

5-bromo-2-furoates are documented intermediates in the synthesis of non-peptide
Gonadotropin-Releasing Hormone (GnRH) antagonists.[1] The bromine atom serves as a
handle for Suzuki or Stille couplings to attach larger heterocyclic scaffolds [4].

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Pharmacophore dissection highlighting the functional roles of the furoate core and
chlorophenyl tail.

Part 5: Analytical Characterization (Predicted)

To validate the synthesis, researchers should look for the following spectral signatures:

e 'H NMR (400 MHz, CDCls):

o

7.50 (dd, 1H, Phenyl-H) - Deshielded due to ClI.

o

7.10 - 7.30 (m, 3H, Phenyl-H).

o

7.25 (d, 1H, Furan-H3).

o

6.55 (d, 1H, Furan-H4) - Distinctive doublet for 5-substituted furan.
e IR Spectroscopy:

o ~1735 cm~1 (Strong C=0 stretch, ester).

o ~1580 cm~1 (C=C aromatic stretch).

o ~1100-1200 cm~1 (C-O-C stretch).
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Mass Spectrometry (ESI+):

o Look for [M+H]* or [M+Na]* peaks showing the characteristic isotope pattern of Br (1:1
ratio of 7°Br/81Br) and ClI (3:1 ratio of 3°CI/3”Cl).

Part 6: Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).

Specific Risk: Halogenated esters can be sensitizers.

Storage: Store at 2-8°C under inert gas (

or Ar) to prevent moisture-induced hydrolysis.

Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: 2-Chlorophenyl 5-bromo-2-
furoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b321519#literature-review-of-2-chlorophenyl-5-bromo-
2-furoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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